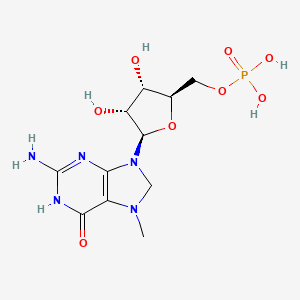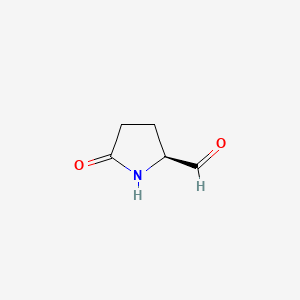
5-Oxoprolinal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 5-Oxoprolinal peut être synthétisé par plusieurs méthodes. Une approche courante implique l'oxydation de dérivés de l'acide pyroglutamique. Par exemple, l'analogue aldéhyde du pyroglutamate peut être synthétisé comme un inhibiteur de l'état de transition dirigé vers le site actif . La réaction implique généralement l'utilisation d'agents oxydants dans des conditions contrôlées pour obtenir le produit souhaité.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le this compound ne soient pas largement documentées, la synthèse suit généralement des principes similaires à la préparation à l'échelle du laboratoire. Les procédés industriels impliqueraient probablement une optimisation du rendement, de la pureté et de la rentabilité, utilisant des réacteurs à grande échelle et des systèmes à flux continu pour assurer une production cohérente.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Oxoprolinal subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé davantage pour former des acides carboxyliques.
Réduction : Le groupe aldéhyde peut être réduit pour former des alcools.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du carbone aldéhydique.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium (KMnO(4)), trioxyde de chrome (CrO(_3)).
Agents réducteurs : Borohydrure de sodium (NaBH(_4)), hydrure de lithium et d'aluminium (LiAlH(_4)).
Nucléophiles : Réactifs de Grignard, composés organolithium.
Principaux produits
Oxydation : Conversion en acide 5-oxopyrrolidine-2-carboxylique.
Réduction : Formation de 5-hydroxypyrrolidine-2-carbaldéhyde.
Substitution : Formation de divers dérivés pyrrolidiniques substitués.
4. Applications de la recherche scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction en synthèse organique et comme intermédiaire dans la préparation de molécules plus complexes.
Médecine : Investigué pour des applications thérapeutiques potentielles en raison de sa capacité à moduler les voies biologiques.
Industrie : Utilisation potentielle dans la synthèse de produits pharmaceutiques et de produits chimiques fins.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il agit comme un inhibiteur de la pyroglutamyl-peptidase I en se liant au site actif de l'enzyme, empêchant ainsi l'hydrolyse des résidus pyroglutamyles {_svg_2}. Cette inhibition peut moduler divers processus biologiques, ce qui en fait un composé d'intérêt dans la découverte et le développement de médicaments.
Applications De Recherche Scientifique
5-Oxoprolinal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its role in enzyme inhibition, particularly as an inhibitor of pyroglutamyl-peptidase I.
Medicine: Investigated for potential therapeutic applications due to its ability to modulate biological pathways.
Industry: Potential use in the synthesis of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 5-oxoprolinal involves its interaction with specific molecular targets. For example, it acts as an inhibitor of pyroglutamyl-peptidase I by binding to the active site of the enzyme, thereby preventing the hydrolysis of pyroglutamyl residues . This inhibition can modulate various biological processes, making it a compound of interest in drug discovery and development.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide pyroglutamique :
Proline : Un acide aminé structurellement lié à l'acide pyroglutamique mais sans les fonctionnalités céto ou aldéhyde.
2-Pyrrolidone : Une lactame similaire à l'acide pyroglutamique mais avec des groupes fonctionnels différents.
Unicité
Le 5-Oxoprolinal est unique en raison de la présence à la fois d'un groupe céto et d'un groupe aldéhyde dans la même molécule. Cette double fonctionnalité lui permet de participer à un plus large éventail de réactions chimiques par rapport à ses analogues. Sa capacité à inhiber des enzymes spécifiques le distingue également des autres composés apparentés, ce qui en fait un élément précieux dans la recherche biochimique et les applications thérapeutiques potentielles.
Propriétés
Numéro CAS |
96914-00-0 |
|---|---|
Formule moléculaire |
C5H7NO2 |
Poids moléculaire |
113.11 g/mol |
Nom IUPAC |
(2S)-5-oxopyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C5H7NO2/c7-3-4-1-2-5(8)6-4/h3-4H,1-2H2,(H,6,8)/t4-/m0/s1 |
Clé InChI |
XBGYMVTXOUKXLG-BYPYZUCNSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C=O |
SMILES canonique |
C1CC(=O)NC1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


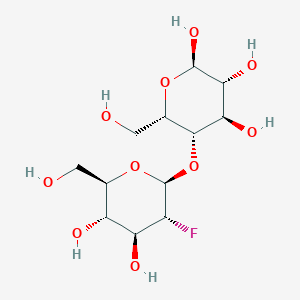
![2-{4-[2-(S)-Allyloxycarbonylamino-3-{4-[(2-carboxy-phenyl)-oxalyl-amino]-phenyl}-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester](/img/structure/B10776752.png)
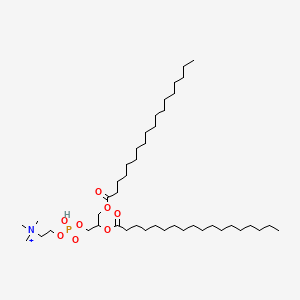
![Phosporic acid mono-[3,4-dihydroxy-5-(5-methoxy-benzoimidazol-1-YL)-tetrahydro-furan-2-ylmethyl] ester](/img/structure/B10776759.png)

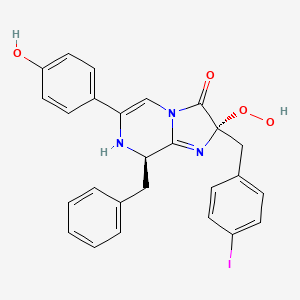
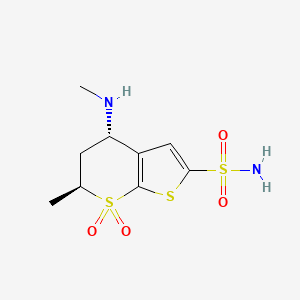
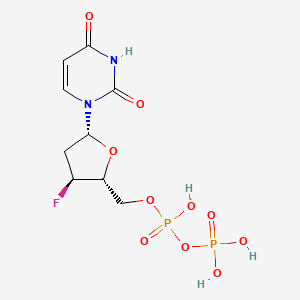
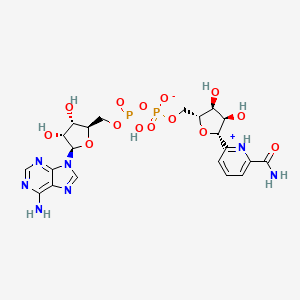

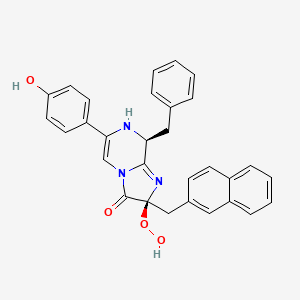
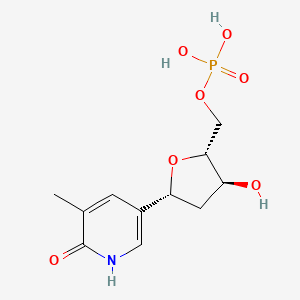
![N,N-[2,5-O-[Dibenzyl]-glucaryl]-DI-[isoleucyl-amido-methane]](/img/structure/B10776838.png)
